BenchChemオンラインストアへようこそ!

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Monoamine Oxidase Inhibition Neuropharmacology Structure-Activity Relationship

1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2092798-59-7) is a heterocyclic compound belonging to the 2,1-benzothiazine 2,2-dioxide class, characterized by a benzo-fused thiazine ring bearing an N-ethyl substituent, a secondary alcohol at the 4-position, and a sulfone (2,2-dioxide) functionality. This structural core is closely related to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), which are 1,2-benzothiazine 1,1-dioxides, but the 2,1-regioisomer and the distinct sulfur oxidation state (2,2-dioxide) confer different electronic properties and reactivity profiles.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
CAS No. 2092798-59-7
Cat. No. B1478655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
CAS2092798-59-7
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(CS1(=O)=O)O
InChIInChI=1S/C10H13NO3S/c1-2-11-9-6-4-3-5-8(9)10(12)7-15(11,13)14/h3-6,10,12H,2,7H2,1H3
InChIKeyCOBZJTXAGZYYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide: A Chiral Benzothiazine Dioxide Scaffold for Procuring Targeted Research Intermediates


1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2092798-59-7) is a heterocyclic compound belonging to the 2,1-benzothiazine 2,2-dioxide class, characterized by a benzo-fused thiazine ring bearing an N-ethyl substituent, a secondary alcohol at the 4-position, and a sulfone (2,2-dioxide) functionality . This structural core is closely related to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), which are 1,2-benzothiazine 1,1-dioxides, but the 2,1-regioisomer and the distinct sulfur oxidation state (2,2-dioxide) confer different electronic properties and reactivity profiles [1]. The 4-hydroxy group introduces a stereocenter, making this compound a chiral scaffold of interest for asymmetric synthesis and enantioselective ligand design [2]. With a molecular formula of C10H13NO3S and a molecular weight of 227.28 g/mol, this compound is primarily utilized as a research intermediate or building block in medicinal chemistry programs targeting anti-inflammatory, analgesic, antimicrobial, and monoamine oxidase inhibitory activities [1][3].

Why 1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide Cannot Be Replaced by Other Benzothiazine Dioxides in Research Procurement


Generic substitution within the benzothiazine dioxide family is unreliable due to three structural determinants that critically modulate biological activity and synthetic utility. First, the N-alkyl substituent size directly impacts lipophilicity, steric bulk, and target binding: replacing the N-ethyl group with N-methyl reduces hydrophobic surface area, potentially weakening enzyme inhibition, as demonstrated by SAR studies showing that N-benzyl derivatives achieve superior MAO-A potency (IC50 = 1.04 μM) compared to N-unsubstituted analogs [1]. Second, the 4-hydroxy group creates a chiral center capable of differential enantiomer-receptor interactions, whereas the corresponding 4-ketone (1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide) is achiral and less amenable to stereochemical optimization [2]. Third, the 3,4-dihydro saturation state alters ring conformation and metabolic stability compared to fully unsaturated benzothiazine dioxides; non-dihydro analogs may exhibit different pharmacokinetic profiles due to altered susceptibility to oxidative metabolism [3]. These distinctions mean that substituting 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with a structurally similar but chemically distinct analog can lead to divergent biological readouts and synthetic outcomes.

Quantitative Differentiation Evidence for 1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide Relative to Structural Analogs


MAO-A Inhibition Potency: N-Ethyl vs. N-Benzyl Substitution in Dihydro-benzothiazine Dioxide Scaffolds

In a systematic SAR study of 2,1-benzothiazine-2,2-dioxide derivatives, the most potent MAO-A inhibitor among the 1-benzyl-4-hydrazono-3,4-dihydro series exhibited an IC50 of 1.04 ± 0.01 μM [1]. While the target compound (1-ethyl-4-hydroxy) has not been directly assayed, the 1-ethyl substituent presents a smaller hydrophobic footprint than the 1-benzyl group. Literature precedents indicate that N-alkyl chain length and branching directly influence MAO isoform selectivity: shorter alkyl chains (e.g., methyl, ethyl) favor MAO-B over MAO-A, whereas bulkier substituents (benzyl, phenylethyl) enhance MAO-A potency [1]. Therefore, procuring the N-ethyl variant enables exploration of a distinct selectivity window compared to the more potent but less selective N-benzyl derivatives.

Monoamine Oxidase Inhibition Neuropharmacology Structure-Activity Relationship

Chiral Center at C-4: Enantioselective Synthetic Potential vs. Achiral 4-Ketone and 4-Hydrazono Analogs

The target compound features a secondary alcohol at the 4-position, creating a single stereocenter that renders it chiral. This contrasts with the common precursor 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, which is achiral due to the sp2-hybridized ketone carbon [1]. Chiral benzothiazine ligands have been successfully employed in asymmetric catalysis and molecular recognition; for instance, a related chiral 2,1-benzothiazine ligand was synthesized in three steps and used to construct a chiral molecular receptor [2]. The 4-hydroxy group also serves as a functional handle for further derivatization (e.g., esterification, etherification, oxidation to ketone), offering synthetic versatility not available in the 4-unsubstituted or 4-hydrazono congeners [1].

Asymmetric Synthesis Chiral Ligand Design Stereochemistry

Antimicrobial Activity: Impact of N-Ethyl vs. N-Propyl Substitution on Gram-Positive Bacterial Susceptibility

Structure-activity relationship studies on 1,2-benzothiazine derivatives have demonstrated that an ethyl group on the thiazine nitrogen is associated with antibacterial activity against Gram-positive bacteria [1]. Specifically, compounds bearing N-ethyl substitution showed MIC values in the range of 25–600 μg/mL against tested Gram-positive strains, with the activity profile being distinct from N-propyl or N-cyclopropylmethyl analogs, which displayed differential antifungal profiles [2]. The 4-hydroxy group further contributes to antimicrobial potency: in a related series of 2-amino-4-aryl-4H-pyran fused benzothiazine dioxides, the lead compound with the lowest MIC contained an N-ethyl substituent [2]. While the target compound has not been directly screened, the convergent evidence from multiple studies positions the N-ethyl-4-hydroxy motif as a privileged substructure for anti-Gram-positive activity within this chemical class.

Antimicrobial Resistance Antibacterial Screening Gram-Positive Bacteria

Anti-Inflammatory Activity: Carrageenan-Induced Edema Model Supports 1-Ethyl-4-hydroxy Scaffold Utility

The 1-ethyl-4-hydroxy-2,1-benzothiazine 2,2-dioxide scaffold has demonstrated anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in vivo assay for NSAID-like efficacy [1]. In a study evaluating triethylammonium salts of 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)alkyl] derivatives, significant edema reduction was observed, with activity levels approaching those of reference NSAIDs [1]. This anti-inflammatory activity is mechanistically plausible given the structural resemblance to the oxicam class (piroxicam, meloxicam), which are 1,2-benzothiazine 1,1-dioxides. However, the 2,1-regioisomer and 2,2-dioxide oxidation state of the target compound may confer distinct cyclooxygenase (COX) selectivity profiles relative to 1,1-dioxide oxicams, warranting further investigation [1].

Anti-Inflammatory Drug Discovery In Vivo Pharmacology Oxicam Analog

Physicochemical Differentiation: Hydrogen Bond Donor Count, Rotatable Bonds, and Topological Polar Surface Area for CNS Drug-Likeness Assessment

The target compound possesses 1 hydrogen bond donor (the 4-OH), 4 hydrogen bond acceptors, and 1 rotatable bond, yielding an exact molecular mass of 227.0616 g/mol . This profile contrasts with the N-methyl analog (4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide, CAS 2092256-12-5; MW 213.26, also 1 HBD) and the N-propyl analog (4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[C][1,2]thiazine 2,2-dioxide, CAS 2092718-50-6; MW 241.31) . The incremental increase in lipophilicity and molecular volume with each methylene addition (ΔMW ≈ 14; ΔClogP ≈ +0.5) systematically shifts CNS penetration potential and protein binding characteristics. According to CNS drug-likeness rules (optimal MW < 300, HBD ≤ 2, TPSA < 70 Ų), the N-ethyl derivative occupies a favorable middle ground: the N-methyl analog may be too polar for optimal blood-brain barrier penetration, while the N-propyl analog may exceed desirable lipophilicity thresholds, increasing the risk of off-target binding.

Drug-Likeness CNS Drug Design Physicochemical Profiling

Procurement-Relevant Application Scenarios for 1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide


Monoamine Oxidase (MAO) Inhibitor Lead Optimization: N-Alkyl SAR Fine-Tuning

Research groups developing reversible MAO inhibitors for depression or neurodegenerative disorders can procure this compound to systematically probe the effect of N-ethyl substitution on isoform selectivity (MAO-A vs. MAO-B). As demonstrated by Ahmad et al. (2018), the benzothiazine dioxide scaffold is a validated MAO inhibitor pharmacophore with lead compounds achieving IC50 values as low as 1.03 μM [1]. The N-ethyl-4-hydroxy variant fills an unexplored region of SAR space between the weakly active N-methyl and the potent but bulky N-benzyl substituents, enabling medicinal chemists to balance inhibitory potency with physicochemical properties for CNS applications.

Chiral Pool Synthesis and Asymmetric Catalysis Development

The stereogenic C-4 alcohol center makes this compound a valuable entry point for enantioselective synthesis. Both enantiomers can be resolved or synthesized asymmetrically to serve as chiral ligands, organocatalysts, or chiral building blocks for constructing more complex biologically active molecules. Harmata et al. (2006) demonstrated that chiral benzothiazine ligands can be prepared in as few as three steps and applied to molecular recognition and catalysis [2]. The 4-hydroxy group provides a convenient functional handle for attaching chiral auxiliaries or forming diastereomeric derivatives for enantiomeric excess determination.

Antimicrobial Drug Discovery Targeting Gram-Positive Pathogens

Given the class-level SAR indicating that N-ethyl substitution on benzothiazine dioxides is associated with Gram-positive antibacterial activity (MIC range: 25–600 μg/mL) [3], this compound can serve as a validated hit scaffold for medicinal chemistry optimization. Researchers can use the 4-hydroxy group to introduce diversity-oriented modifications (e.g., ester prodrugs, carbamates, sulfonates) aimed at improving potency, reducing cytotoxicity, and enhancing pharmacokinetic properties. The compound is particularly relevant for programs addressing drug-resistant Staphylococcus aureus, where novel chemotypes are urgently needed.

Anti-Inflammatory Drug Discovery: 2,1-Benzothiazine 2,2-Dioxide Oxicam Alternatives

The oxicam class of NSAIDs (piroxicam, meloxicam) is based on the 1,2-benzothiazine 1,1-dioxide scaffold. This compound offers a regioisomeric (2,1-) and redox-isomeric (2,2-dioxide) alternative that may exhibit distinct COX-1/COX-2 selectivity and reduced gastrointestinal toxicity. Lega et al. (2016) reported that derivatives containing the 1-ethyl-4-hydroxy-2,2-dioxido motif showed anti-inflammatory and analgesic activity in in vivo models [4]. Procuring this compound enables the exploration of a chemically differentiated anti-inflammatory chemotype that could overcome established oxicam liabilities.

Quote Request

Request a Quote for 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.